3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a compound with potential applications in various scientific fields. Its unique structure combines a triazolopurine core with benzyloxy and phenyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione generally involves multiple steps:
Formation of the triazolopurine core: : This step might include cyclization reactions under specific temperature and solvent conditions.
Attachment of the benzyloxy group: : This could involve etherification reactions.
Introduction of the butyl group: : Likely achieved through alkylation reactions.
Final modifications: : Including the methylation processes.
Industrial Production Methods
Industrial-scale production would streamline these steps, optimizing conditions such as temperature, pressure, and reaction time for large-scale synthesis. Continuous flow chemistry might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: : Reduction reactions could potentially remove oxygen atoms, leading to simpler derivatives.
Substitution: : The phenyl ring allows for various substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Hydrogen gas over a palladium catalyst.
Substitution: : Bromine or chlorine in the presence of a catalyst.
Major Products Formed
The reactions can yield:
Hydroxylated derivatives from oxidation.
Simplified triazolopurine derivatives from reduction.
Halogenated compounds from substitution.
Scientific Research Applications
Chemistry
As a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Biology
Potential as an anti-cancer agent owing to its ability to interact with DNA and proteins.
Medicine
Studied for its pharmacological effects, including anti-inflammatory and antiviral properties.
Industry
Used in material science for the development of novel polymers and resins.
Mechanism of Action
The mechanism involves interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thus interfering with metabolic pathways. Specific pathways involved include signal transduction pathways critical in disease progression.
Comparison with Similar Compounds
Compared to similar compounds like:
3-[4-(methoxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: : The benzyloxy group provides enhanced lipophilicity and membrane permeability.
3-[4-(phenyl)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: : The benzyloxy group might confer different binding affinities with biological targets, leading to varied pharmacological effects. These differences highlight the unique structural features and potential advantages of 3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione.
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Properties
IUPAC Name |
5-butyl-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-4-5-15-30-20-22(28(2)25(33)29(3)23(20)32)31-21(26-27-24(30)31)18-11-13-19(14-12-18)34-16-17-9-7-6-8-10-17/h6-14H,4-5,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRSCGWSTTXMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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